molecular formula C24H30N2O6 B2858393 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921562-96-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2858393
CAS No.: 921562-96-1
M. Wt: 442.512
InChI Key: MSZMBWVCAYAWGQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include a substituted benzene ring and an amine, which undergo cyclization to form the oxazepine ring.

    Introduction of the Trimethoxybenzamide Moiety: The trimethoxybenzamide group is introduced through an amide coupling reaction. This step typically involves the reaction of the oxazepine intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or hydroxyl groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Antimicrobial Action: The compound may disrupt the cell membranes or metabolic processes of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzoate: This compound has a similar structure but with a benzoate group instead of a benzamide group.

    N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzylamine: This compound has a benzylamine group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzoxazepine ring combined with a trimethoxybenzamide moiety , which contributes to its biological properties. The molecular formula is C20H26N2O4C_{20}H_{26}N_2O_4, and it possesses a molecular weight of approximately 358.43 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of squalene synthase , which plays a critical role in cholesterol biosynthesis .
  • Receptor Modulation : The compound may interact with various receptors in the body, leading to modulation of signaling pathways that affect cellular processes such as inflammation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

  • Study on Squalene Synthase Inhibition : A recent study evaluated the compound's ability to inhibit squalene synthase in hepatic microsomes from various species including rats and humans. The IC50 values ranged from 45 to 90 nM across different species .
  • Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential utility as an anti-inflammatory agent.

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results:

  • Cytotoxicity Studies : The compound was tested for cytotoxic effects on cancer cell lines such as HeLa and MCF7. Results indicated an IC50 value of approximately 15 µM for both cell lines .
  • Mechanistic Insights : Further mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h8-9,11-13H,7,10,14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMBWVCAYAWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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